N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRYTRAWLQTMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
Catechol derivatives undergo cyclization with dichloroethane or epichlorohydrin under basic conditions. For example, 6-nitro-1,2-dihydroxybenzene reacts with 1,2-dibromoethane in the presence of potassium carbonate to yield 6-nitro-2,3-dihydrobenzo[b]dioxine. Subsequent reduction of the nitro group using hydrogenation (Pd/C, H₂) produces the corresponding amine.
Key Data:
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 6-Nitro-1,2-dihydroxybenzene | 1,2-Dibromoethane, K₂CO₃ | Reflux, 12 h | 78% |
| 6-Nitro-2,3-dihydrobenzo[b]dioxine | H₂, Pd/C (10%) | EtOH, 6 h | 92% |
Functionalization of Preformed Dihydrobenzo[b]dioxine Carbaldehyde
2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde (CAS 29668-44-8) serves as a precursor. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol converts the aldehyde to the primary amine.
Preparation of 3-Morpholinopropylamine
The morpholinopropyl side chain is synthesized via nucleophilic substitution:
Alkylation of Morpholine
Morpholine reacts with 3-chloropropylamine hydrochloride in the presence of triethylamine to yield 3-morpholinopropylamine. The reaction proceeds in acetonitrile at 60°C for 24 hours, achieving an 85% yield after distillation.
Reaction Scheme:
$$ \text{Morpholine} + \text{Cl(CH}2\text{)}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{3-Morpholinopropylamine} $$
Alternative Catalytic Methods
Recent advances utilize ruthenium pincer complexes for acceptorless dehydrogenative coupling. Ethylene glycol and amines form oxalamides directly, though this method is more applicable to final coupling steps.
Oxalamide Bond Formation
The coupling of dihydrobenzo[b]dioxin-6-amine and 3-morpholinopropylamine to form the oxalamide linkage employs three strategies:
Oxalyl Chloride-Mediated Coupling
A traditional method involves treating oxalyl chloride with the amines in dichloromethane. The reaction is conducted at 0°C to room temperature, with triethylamine as a base. This two-step process yields the oxalamide in 70–75% purity, requiring column chromatography for refinement.
Optimization Insight:
- Stoichiometric use of oxalyl chloride (1.2 equiv per amine) minimizes diastereomer formation.
- Low temperatures reduce side reactions such as over-chlorination.
One-Pot Base-Promoted Synthesis
A novel eco-friendly approach employs dichloroacetamide and amines in a basic medium with CBr₄. This method achieves triple CCl bond cleavage and forms the oxalamide in a single pot, yielding 89% product under mild conditions.
Comparative Table:
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Oxalyl Chloride | Oxalyl chloride, Et₃N | 0°C to RT, 8 h | 75% | Lab-scale |
| Base-Promoted | CBr₄, K₂CO₃ | 50°C, 6 h | 89% | Industrial (continuous flow) |
Ruthenium-Catalyzed Dehydrogenative Coupling
The ruthenium pincer complex (Ru-5) catalyzes the reaction between ethylene glycol and amines, producing oxalamides with H₂ evolution. This atom-economical method achieves 96% yield for linear alkylamines but is less effective for branched substrates.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
The base-promoted method (Section 3.2) has been adapted for continuous-flow systems, enabling gram-scale production with 87% yield and >99% purity. Key parameters include a residence time of 30 minutes and a temperature gradient from 50°C to 25°C.
Purification Techniques
Crystallization from ethanol/water mixtures (7:3 v/v) effectively removes unreacted amines and inorganic salts. HPLC analysis confirms purity thresholds >98%.
Characterization and Quality Control
Spectroscopic Data
Stability Profiling
The compound exhibits stability under ambient conditions for 12 months but degrades in acidic media (pH <4) via hydrolysis of the morpholinopropyl group.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Pharmacological and Chemical Properties
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Features a dimethylamino group, which may enhance solubility and receptor binding compared to the morpholinopropyl group in the target compound. However, its biological activity remains unvalidated .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic compound notable for its unique structural features, which include a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antioxidant.
Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit diverse biological activities. Specifically, this compound has shown potential in the following areas:
- Enzyme Inhibition : In silico molecular docking studies suggest that this compound may interact favorably with enzymes such as alpha-glucosidase and acetylcholinesterase. These interactions are crucial for predicting its efficacy and selectivity as a therapeutic agent.
- Antioxidant Activity : The presence of the oxalamide functional group is associated with antioxidant properties that may protect cells from oxidative stress.
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in the table below:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(2-Hydroxyphenyl)acetamide | Contains a phenolic group | Analgesic properties |
| N-(4-Methylbenzoyl)glycine | Benzoyl moiety present | Anti-inflammatory effects |
| 2-(Benzodioxan-6-yl)acetamide | Similar benzodioxane structure | Antioxidant activity |
The unique combination of structural features in this compound enhances its potential as a therapeutic agent by providing dual functionality as both an enzyme inhibitor and an antioxidant.
Case Studies and Research Findings
Research has highlighted the significance of this compound in various biological contexts:
- PARP1 Inhibition : A study evaluated related compounds for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. The findings indicated that modifications to the benzodioxane structure could enhance inhibition potency .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities with target enzymes. These studies suggest that structural modifications can lead to improved interactions and biological activity.
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step synthetic routes that ensure high yields and purity. This aspect is critical for subsequent biological testing and applications.
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide with high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Step 1 : Activation of carboxylic acid derivatives (e.g., using carbodiimides like DCC or EDCI with HOBt) to form reactive intermediates.
- Step 2 : Coupling the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety with the oxalamide core under inert atmospheres (N₂ or Ar) to prevent oxidation .
- Step 3 : Introducing the 3-morpholinopropyl group via nucleophilic substitution or amidation.
- Optimization : Reaction temperatures (0–25°C), solvent selection (DMF, dichloromethane), and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) improve yields (>80%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the dihydrobenzodioxin, morpholinopropyl, and oxalamide groups. Aromatic protons (δ 6.5–7.2 ppm) and morpholine methylenes (δ 2.4–3.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots and appropriate mobile phases .
Q. What in vitro assays are recommended for initial biological screening (e.g., anticancer, antimicrobial)?
- Methodological Answer :
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549, HCT-116) at 24–72 hr exposures. IC₅₀ values <10 µM indicate potency .
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values <25 µg/mL suggest efficacy .
- Enzyme Inhibition : Urease or kinase inhibition assays with spectrophotometric monitoring (e.g., urease: Δabsorbance at 560 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and reduce off-target effects?
- Methodological Answer :
- Substituent Modifications : Systematically alter the morpholinopropyl chain (e.g., varying alkyl lengths or replacing morpholine with piperazine) to assess impact on receptor binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors (oxalamide NH) and hydrophobic regions (dihydrobenzodioxin) .
- Off-Target Profiling : Screen against panels of kinases or GPCRs (e.g., Eurofins Panlabs®) to identify selectivity issues .
Q. How should contradictory data on antiproliferative activity across cell lines be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and triplicate runs to confirm IC₅₀ consistency .
- Mechanistic Follow-Up : Perform flow cytometry (apoptosis via Annexin V) or Western blotting (cleaved caspase-3) to verify mode of action discrepancies .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer IV/oral doses (e.g., 10 mg/kg) in rodent models. Collect plasma at intervals (0–24 hr) for LC-MS/MS analysis (Cₘₐₓ, t₁/₂, bioavailability) .
- Toxicity : Acute toxicity studies (OECD 423) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
- Formulation : Use PEG-400/saline (60:40) for solubility enhancement in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
